2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid
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Overview
Description
2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is a synthetic organic compound that features a thiadiazole ring, a urea linkage, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Urea Linkage Formation: The thiadiazole intermediate is then reacted with 3,4-dimethylphenyl isocyanate to form the urea linkage.
Thioether Formation: The resulting compound is further reacted with a butanoic acid derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the dimethylphenyl group.
Reduction: Reduction reactions can target the urea linkage or the thiadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring and the butanoic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or reduced thiadiazole derivatives.
Substitution: Products may include substituted thiadiazole or butanoic acid derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in drug design due to its ability to interact with biological targets.
- Investigated for its antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The urea linkage and thiadiazole ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- 2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid
- 2-((5-(3-(4-Methylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid
- 2-((5-(3-(3,4-Dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid
Comparison:
- Structural Differences: Variations in the phenyl group (e.g., different substituents like methyl or methoxy groups) can significantly affect the compound’s reactivity and biological activity.
- Reactivity: The presence of different substituents can alter the compound’s ability to undergo oxidation, reduction, and substitution reactions.
- Biological Activity: Changes in the phenyl group can influence the compound’s interaction with biological targets, potentially enhancing or reducing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
2-[[5-[(3,4-dimethylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-4-11(12(20)21)23-15-19-18-14(24-15)17-13(22)16-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,20,21)(H2,16,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUYBSBOLKYFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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